1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
1-(Thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a trifluoroethoxy group at the 3-position and a thiophene-3-carbonyl moiety at the 1-position. The azetidine ring confers structural rigidity, while the trifluoroethoxy group enhances metabolic stability and lipophilicity, a common strategy in fluorinated pharmaceuticals to improve bioavailability .
Properties
IUPAC Name |
thiophen-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-16-8-3-14(4-8)9(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDVMQAZSBNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps:
Formation of the Thiophene-3-carbonyl Intermediate: This can be achieved through the acylation of thiophene using an appropriate acyl chloride under Friedel-Crafts conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. The incorporation of the trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. A study demonstrated that derivatives of thiophene showed activity against various bacterial strains, suggesting that 1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine could be developed as a novel antimicrobial agent .
Anticancer Properties
Thiophene derivatives have been investigated for their anticancer activities. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro. A notable case study involved a series of thiophene-based compounds that were tested against breast cancer cell lines, revealing that modifications such as the trifluoroethoxy group can enhance cytotoxicity .
Material Science Applications
Organic Photovoltaics
The unique electronic properties of thiophene derivatives make them suitable for use in organic photovoltaics (OPVs). The incorporation of this compound into polymer blends has been explored to improve the efficiency of solar cells. Studies have shown that the fluorinated groups can enhance charge transport properties and stability under operational conditions .
Conductive Polymers
Research into conductive polymers has highlighted the role of thiophene-based compounds in enhancing conductivity. The compound can be polymerized to form conductive films that are applicable in flexible electronics. A comparative study revealed that polymers derived from this compound exhibited superior conductivity compared to traditional thiophene polymers due to the presence of the trifluoroethoxy substituent .
Agricultural Chemistry Applications
Pesticide Development
The structural characteristics of this compound suggest potential applications in pesticide formulation. Thiophene derivatives have been linked to herbicidal and insecticidal activities. Case studies indicate that similar compounds effectively target specific pests while minimizing harm to beneficial insects, making them suitable candidates for eco-friendly agricultural practices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Functional Group Comparisons
Key Observations :
- Azetidine vs.
- Trifluoroethoxy vs. Ethoxy : The trifluoroethoxy group in the target compound improves resistance to oxidative metabolism compared to ethoxy analogs, a trait critical for prolonged drug half-life .
- Thiophene vs. Benzothiophene : The thiophene-3-carbonyl group offers simpler synthesis than benzo-fused systems (e.g., dihydrobenzo[b]thiophenes in ), but may reduce π-stacking interactions in protein binding.
Key Observations :
- The target compound’s synthesis likely parallels the acylation steps in , but azetidine’s smaller ring may necessitate lower temperatures (−78°C) to avoid side reactions.
- Deprotection strategies for azetidine intermediates (e.g., TFA in DCM ) contrast with the LDA-mediated cyclization in , highlighting divergent approaches to nitrogen-containing heterocycles.
Physicochemical Properties
Table 3: Physicochemical Data for Selected Compounds
Key Observations :
- The trifluoroethoxy group in the target compound likely lowers solubility in aqueous media (higher logP) compared to non-fluorinated analogs, aligning with trends in fluorinated pharmaceuticals .
- Spectral data for the target compound would show distinct $^{19}$F NMR signals near −70 ppm for the CF₃ group, similar to .
Pharmacological Profiles (Inferred)
While direct data for the target compound are unavailable, fluorinated analogs in demonstrate enhanced metabolic stability and target affinity. For example:
- Trifluoroethoxy in Drugs: Compounds like ciprofloxacin (fluoroquinolone antibiotic) leverage fluorine for improved membrane penetration. The trifluoroethoxy group in the target compound may similarly enhance CNS permeability compared to ethoxy analogs.
- Thiophene in Kinase Inhibitors : Thiophene-containing drugs (e.g., nilotinib) utilize sulfur’s electron-rich nature for hydrophobic binding. The thiophene-3-carbonyl group in the target compound could mimic this behavior.
Biological Activity
1-(Thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The compound includes a four-membered azetidine ring and a thiophene moiety, with the trifluoroethoxy group contributing to its distinctive electronic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing heterocycle |
| Thiophene Moiety | A five-membered ring containing sulfur |
| Trifluoroethoxy Group | Provides unique electronic and steric properties |
The presence of the trifluoroethoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
This compound has shown promising interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involved in:
- Antitumor Activity : The compound's structure suggests potential interactions with proteins involved in cell cycle regulation and apoptosis.
- Antiviral Activity : Initial findings indicate that derivatives of azetidine compounds exhibit antiviral properties against strains such as human coronavirus-229E and OC-43 .
- Bacterial Cell Wall Synthesis : The compound may interact with glutamate racemase, an enzyme crucial for bacterial cell wall biosynthesis.
Antitumor Activity
Research indicates that azetidine derivatives can inhibit various tumor cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects in vitro against cancer cells. A comparative study highlighted that modifications in the azetidine scaffold significantly affect antiproliferative activity .
Antiviral Studies
A study focused on the antiviral properties of tetrahydroisoquinoline derivatives revealed that certain structural modifications could enhance activity against coronaviruses. This suggests that similar modifications in this compound might yield compounds with improved antiviral efficacy .
Interaction with Biological Targets
The compound's ability to interact with glutamate racemase suggests a mechanism for antibacterial action. By inhibiting this enzyme, the compound could disrupt bacterial cell wall synthesis, leading to potential therapeutic applications against resistant bacterial strains.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound was achieved through multi-step reactions involving thiophene derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.
- In Vitro Studies : In vitro assays revealed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that the trifluoroethoxy group plays a critical role in enhancing biological activity .
- Antimicrobial Activity : Preliminary tests showed that compounds similar to this compound have notable antibacterial properties. These findings warrant further exploration into their potential as antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(thiophene-3-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine, and how can intermediate purity be optimized?
Methodological Answer: The synthesis of azetidine derivatives often involves coupling reactions between activated carbonyl groups (e.g., thiophene-3-carbonyl chloride) and azetidine intermediates. For example, urea derivatives with trifluoroethoxy groups have been synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) . To optimize purity:
Q. How can structural elucidation of this compound be performed to distinguish it from analogs?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the thiophene carbonyl, C-O-C stretch at ~1100–1250 cm⁻¹ for the trifluoroethoxy group) .
- NMR : Use - and -NMR to resolve stereochemistry. The azetidine ring protons typically appear as multiplets at δ 3.5–4.5 ppm, while trifluoroethoxy signals resonate as quartets near δ 4.2–4.5 ppm (coupled with ) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and rule out structural analogs.
Advanced Research Questions
Q. What strategies can address contradictory bioactivity data in analogs with trifluoroethoxy substituents?
Methodological Answer: Contradictions in bioactivity (e.g., antiproliferative vs. inactive) may arise from:
- Conformational Flexibility : The trifluoroethoxy group’s electron-withdrawing effect alters azetidine ring puckering, affecting target binding. Use molecular dynamics simulations to model ring conformations .
- Metabolic Stability : Assess metabolic degradation via liver microsome assays. For example, trifluoroethoxy groups resist hydrolysis better than ethoxy groups, potentially enhancing bioavailability .
- Target Selectivity : Perform kinase profiling or receptor-binding assays to identify off-target interactions.
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Substituent Modification : Replace the thiophene-3-carbonyl group with pyridinyl or phenyl analogs (see urea derivatives in ) to modulate lipophilicity (clogP).
- Trifluoroethoxy Position : Compare bioactivity of 2-, 3-, and 4-substituted trifluoroethoxy pyridines to determine optimal positioning for target engagement .
- Azetidine Ring Expansion : Test pyrrolidine or piperidine analogs to evaluate ring size impact on solubility and permeability (Caco-2 assays) .
Q. What analytical methods are critical for detecting degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify hydrolysis products (e.g., free thiophene carboxylic acid) or oxidative byproducts (e.g., sulfoxides). Use a Zorbax Eclipse Plus C18 column with 0.1% formic acid in water/acetonitrile .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation peaks .
Q. How can computational modeling predict potential biological targets for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against kinases (e.g., EGFR, VEGFR) or GPCRs, leveraging homology models from public databases (PDB). The trifluoroethoxy group may occupy hydrophobic pockets .
- Pharmacophore Mapping : Align with known inhibitors (e.g., urea-based antiproliferative agents) to identify critical hydrogen-bond acceptors (thiophene carbonyl) and hydrophobic regions (azetidine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
